molecular formula C21H18ClFN2O3S2 B2640634 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-26-3

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2640634
CAS No.: 877656-26-3
M. Wt: 464.95
InChI Key: XOCYHQIPUHRCKZ-UHFFFAOYSA-N
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Description

The compound combines a thieno[3,2-d]pyrimidin-4(3H)-one core with a 2-chloro-6-fluorobenzylthio substituent and a 3,4-dimethoxyphenyl group at position 3. Such substitutions are known to influence molecular interactions, solubility, and pharmacological properties .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S2/c1-27-17-7-6-12(10-18(17)28-2)25-20(26)19-16(8-9-29-19)24-21(25)30-11-13-14(22)4-3-5-15(13)23/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCYHQIPUHRCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone core.

    Introduction of the 2-chloro-6-fluorobenzylthio Group: This is usually achieved through a nucleophilic substitution reaction where a thiol group is introduced to the benzyl chloride derivative.

    Attachment of the 3,4-dimethoxyphenyl Group: This step can involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the core structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Insights:

  • Thioether vs.
  • Halogen Substitutions: The 2-chloro-6-fluorobenzyl group introduces electron-withdrawing effects, which could stabilize interactions with biological targets (e.g., kinases or proteases) compared to non-halogenated derivatives .
  • Methoxy Groups : The 3,4-dimethoxyphenyl substituent may facilitate π-π stacking or hydrogen bonding, a feature absent in simpler phenyl-substituted analogs (e.g., compound 13 in ) .

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClFN3O2SC_{16}H_{16}ClFN_3O_2S, with a molecular weight of approximately 360.79 g/mol. The structural features include:

  • A thieno[3,2-d]pyrimidinone core.
  • Substituents that enhance its pharmacological profile.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
    • For instance, it affects the activity of reverse transcriptase in HIV-1-infected cells, demonstrating antiviral potential .
  • Modulation of Cellular Pathways :
    • The compound influences pathways such as apoptosis and cell proliferation, making it a candidate for cancer therapy.
    • Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Summary

Activity Description Reference
AntiviralInhibits HIV-1 reverse transcriptase activity
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionTargets specific enzymes involved in cellular signaling
CytotoxicityExhibits cytotoxic effects on tumor cells

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Studies :
    • A study explored the efficacy of the compound against HIV-1. Results indicated significant inhibition of viral replication in infected cells, suggesting its potential as an antiviral agent .
  • Cancer Research :
    • In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancers. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways .
  • Pharmacokinetics and Toxicity :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further studies are needed to evaluate long-term toxicity and safety profiles.

Q & A

Q. What are the key steps in synthesizing this thieno[3,2-d]pyrimidin-4(3H)-one derivative, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including cyclization of substituted pyrimidines, thiolation, and halogenated benzyl substitution. Critical steps:

  • Cyclization : Using thiourea derivatives under acidic conditions to form the thieno-pyrimidine core.
  • Thiolation : Lawesson’s reagent or similar sulfurizing agents introduce the thioether group .
  • Substitution : Coupling the chloro-fluorobenzyl group via nucleophilic aromatic substitution. Optimization requires precise temperature control (e.g., reflux in DMF for 12–24 hours) and stoichiometric ratios to minimize by-products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy (1H/13C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve 3D conformation, particularly for assessing π-π stacking interactions in the thieno-pyrimidine core .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays :
  • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial: Broth microdilution for MIC determination.
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases.
    • Dose-response curves (IC50/EC50) to quantify potency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, thioether linkage) influence biological activity?

  • Chloro-fluoro substitution : Enhances lipophilicity and target binding affinity (e.g., kinase inhibition via halogen bonding) .
  • Thioether vs. sulfone : Thioether improves metabolic stability compared to sulfone derivatives but may reduce solubility.
  • SAR studies : Compare analogs like 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl] derivatives (see table below) .
Compound ModificationBiological Activity ShiftReference
3,4-Dimethoxyphenyl → 4-NitrophenylReduced anticancer activity
Chloro → TrifluoromethylEnhanced enzyme inhibition (IC50 ↓ 40%)

Q. What experimental design strategies address contradictions in biological activity data across studies?

  • Control for solvent effects : DMSO concentration in assays can alter membrane permeability.
  • Standardized protocols : Use WHO-recommended MIC assay conditions for antimicrobial studies.
  • Statistical validation : Apply randomized block designs (e.g., split-split plots) to account for batch variability .

Q. What methodologies elucidate the compound’s mechanism of action against specific targets?

  • Molecular docking : Predict binding modes with kinases (e.g., EGFR) using AutoDock Vina.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • CRISPR-Cas9 knockout models : Validate target dependency in cellular pathways .

Q. How can researchers resolve low yields in large-scale synthesis?

  • Catalytic optimization : Use Pd-mediated cross-coupling for regioselective benzylation.
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc → DCM/MeOH).
  • By-product analysis : LC-MS to identify and mitigate side reactions .

Methodological Notes

  • SAR Study Design : Systematically vary substituents (e.g., methoxy → ethoxy, benzyl → methylbenzyl) and assess activity shifts using standardized assays .
  • Data Reprodubility : Pre-treat cell lines with cytochrome P450 inhibitors to account for metabolic variations in cytotoxicity assays .
  • Computational Tools : MD simulations (AMBER/GROMACS) to model compound-protein interactions over 100-ns trajectories .

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